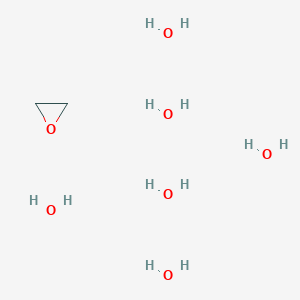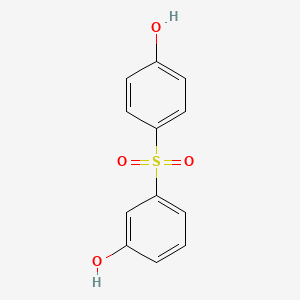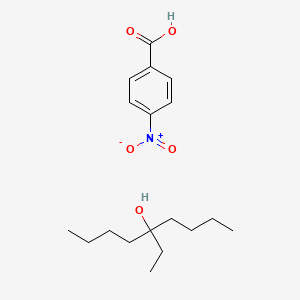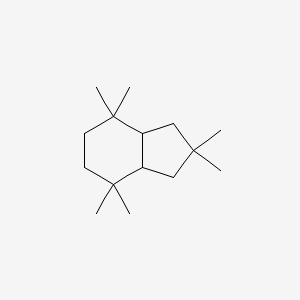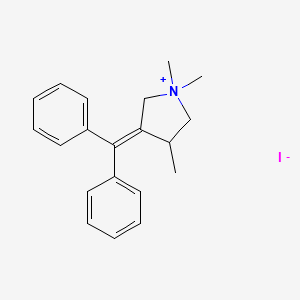
Formamido-N,N,N-trimethylmethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamido-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a formamido group attached to a trimethylmethanaminium moiety, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamido-N,N,N-trimethylmethanaminium iodide typically involves the reaction of formamide with N,N,N-trimethylmethanaminium iodide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where formamide and N,N,N-trimethylmethanaminium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Formamido-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride or bromide ions can be used to replace the iodide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamido derivatives, while reduction could produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Formamido-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Formamido-N,N,N-trimethylmethanaminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with target molecules, while the trimethylmethanaminium moiety can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler compound with similar functional groups but lacking the quaternary ammonium structure.
N,N,N-trimethylmethanaminium chloride: Similar structure but with chloride as the counterion instead of iodide.
Dimethylformamide: Contains a formamide group but with different substituents on the nitrogen atom.
Uniqueness
Formamido-N,N,N-trimethylmethanaminium iodide is unique due to its combination of a formamido group and a quaternary ammonium structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52322-57-3 |
|---|---|
Molekularformel |
C5H13IN2O |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
formamidomethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H12N2O.HI/c1-7(2,3)4-6-5-8;/h5H,4H2,1-3H3;1H |
InChI-Schlüssel |
YMAXNTWFYOHLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CNC=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


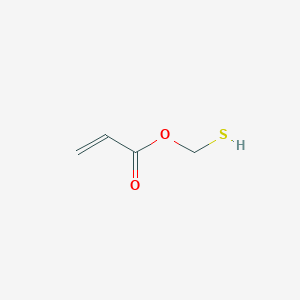
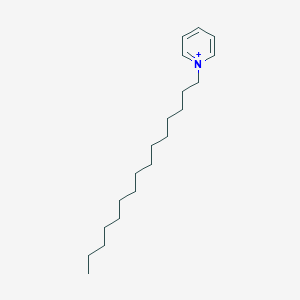


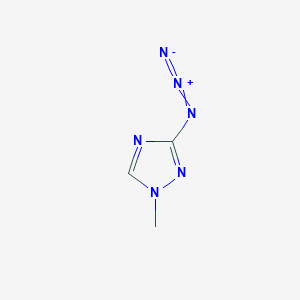
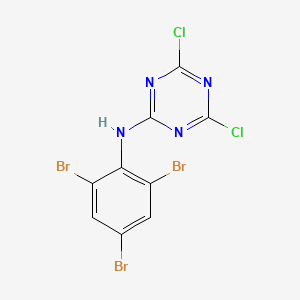
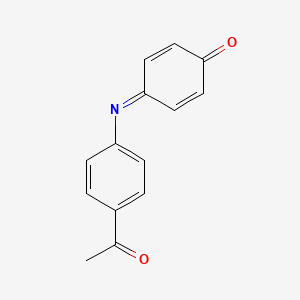
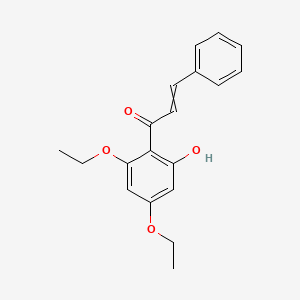
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
